molecular formula C14H14N2O2 B14229851 2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide CAS No. 783370-81-0

2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B14229851
CAS No.: 783370-81-0
M. Wt: 242.27 g/mol
InChI Key: ITHSBJNRGFGIMU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a derivative of benzamide, featuring a hydroxyl group and a methyl group on the benzene ring, as well as a pyridine ring attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide
  • N-Hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide
  • 2-Hydroxy-4-methylpyridine

Uniqueness

2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring, as well as the pyridine ring attached to the amide nitrogen. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

783370-81-0

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H14N2O2/c1-9-3-4-11(12(17)7-9)14(18)16-13-8-10(2)5-6-15-13/h3-8,17H,1-2H3,(H,15,16,18)

InChI Key

ITHSBJNRGFGIMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC=CC(=C2)C)O

Origin of Product

United States

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